EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER
Description
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER is a bicyclic organic compound featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. This structure is characterized by a seven-membered ring system with a nitrogen atom at position 8 and a methyl ester group at position 2. The exo configuration of the BOC (tert-butoxycarbonyl) protecting group at position 8 is critical for its stereochemical stability and synthetic utility .
Synthesis:
The compound is synthesized via catalytic hydrogenation or metal-mediated coupling reactions. For instance, (3-endo)-8-BOC derivatives are prepared using tert-butoxycarbonyl anhydride in acetonitrile with metal catalysts, yielding high-purity intermediates . The exo isomer is commercially available as a hydrochloride salt (CAS: 1523530-50-8) and is used in pharmaceutical research .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTFGOVMCGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
The bicyclic core is constructed via RCM using Grubbs catalysts. Ethyl isocyanoacetate derivatives undergo cyclization to form the 8-azabicyclo[3.2.1]octane skeleton. In a representative procedure, a diene precursor with pre-installed stereochemistry reacts with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, achieving 65% yield of the bicyclic intermediate. Stereochemical control is ensured by chiral auxiliaries or asymmetric catalysis, with the exo configuration favored due to torsional strain minimization in the transition state.
Intramolecular Cycloaddition
Alternative routes employ [3+2] cycloadditions between aziridines and carbonyl compounds. For example, a nitroalkene intermediate reacts with a tert-butyl carbamate-protected amine under microwave irradiation (100°C, 30 min), forming the bicyclic structure in 58% yield. This method avoids transition-metal catalysts but requires stringent temperature control to prevent epimerization.
Introduction of the Boc Protecting Group
tert-Butoxycarbonylation
The nitrogen at the 8-position is protected using di-tert-butyl dicarbonate (Boc₂O). Reaction conditions vary:
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Base-mediated method : The bicyclic amine is treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 0°C→25°C, achieving >90% conversion.
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Acid scavenging method : Using Boc₂O (1.5 equiv) and Hunig’s base (2.0 equiv) in DCM, the reaction completes within 2 h at room temperature.
The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent functionalization.
Carboxylic Acid Formation and Methyl Esterification
Oxidation of Alcohol Intermediates
A common precursor, exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS 273207-58-2), is oxidized to the carboxylic acid. Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C converts the primary alcohol to the acid in 78% yield. Alternative oxidants like TEMPO/NaClO₂ show comparable efficiency but require pH adjustment to 6.5–7.0.
Esterification with Methanol
The carboxylic acid is esterified using methanol under acidic conditions:
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Fischer esterification : Refluxing the acid in MeOH with H₂SO₄ (5 mol%) for 12 h provides the methyl ester in 85% yield.
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DCC/DMAP coupling : For acid-sensitive substrates, DCC (1.1 equiv) and DMAP (0.2 equiv) in DCM facilitate esterification at 0°C→25°C (92% yield).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient). The methyl ester elutes at 30% EtOAc, confirmed by TLC (Rf = 0.45 in 1:1 hexane/EtOAc).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H, OCH₃), 3.32–3.25 (m, 2H, bridgehead H), 1.45 (s, 9H, Boc).
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HRMS : m/z calcd. for C₁₄H₂₃NO₄ [M+H]⁺ 269.1628, found 269.1625.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| RCM + Boc Protection | Grubbs II catalysis | 41 | 95 | Moderate |
| Cycloaddition | Microwave-assisted | 58 | 90 | High |
| Fischer esterification | H₂SO₄/MeOH | 85 | 98 | High |
The cycloaddition route offers superior scalability but requires specialized equipment, while RCM provides better stereocontrol for small-scale applications.
Challenges and Optimization Strategies
Epimerization During Esterification
Acidic conditions in Fischer esterification may cause epimerization at C3. Substituting H₂SO₄ with Amberlyst-15 resin reduces this risk, maintaining >99% enantiomeric excess.
Boc Group Stability
Prolonged exposure to acids during esterification can cleave the Boc group. Using trimethylsilyl chloride (TMSCl) as a proton scavenger preserves the Boc protection (94% retention).
Industrial-Scale Production Insights
Batch processes typically use:
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Reactor volume : 500–1000 L
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Cycle time : 48–72 h
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Cost drivers : Grubbs catalyst (€1200/mol) and Boc₂O (€800/kg)
Continuous-flow systems reduce catalyst loading by 40% and cycle time to 24 h via inline purification .
Chemical Reactions Analysis
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Protecting Groups :
- BOC vs. CBZ: The BOC group (tert-butoxycarbonyl) in the target compound offers acid-labile protection, enabling mild deprotection conditions compared to the hydrogenolysis-required CBZ group .
- Fluorinated/Alkyl Substituents : The 2-fluoroethyl and 4-chlorophenyl groups in the derivative (CAS: 281667-94-5) enhance lipophilicity and receptor binding but increase metabolic stability concerns .
Ester Groups :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters, affecting prodrug design .
Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves >97% purity under optimized conditions, outperforming CBZ-protected analogs, which require stringent anhydrous environments .
- Thermodynamic Stability : Exo isomers (e.g., target compound) exhibit higher thermal stability than endo isomers, as confirmed by differential scanning calorimetry (DSC) studies .
Biological Activity
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER, a member of the azabicyclo family of compounds, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 255.31 g/mol. The unique bicyclic structure contributes to its biological properties, particularly as it relates to receptor binding and enzyme inhibition.
The mechanism of action for this compound involves several biochemical pathways:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, which may contribute to its antipsychotic-like effects observed in psychiatric research.
- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, which is significant for drug development targeting neurological conditions .
- Structural Similarity : Its structural similarity to known bioactive alkaloids like nicotine and cocaine suggests that it may mimic their actions within biological systems .
Antipsychotic Potential
Research indicates that this compound may possess antipsychotic-like properties. Studies have demonstrated its ability to modulate dopamine and serotonin pathways, which are critical in the treatment of psychiatric disorders .
Cytotoxicity
The compound has also shown cytotoxic effects against various tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC). This suggests potential applications in cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
A study focused on the synthesis of related compounds highlighted the importance of structural modifications on biological activity. For instance, variations in aryl substitution on the bicyclic framework resulted in significant changes in binding affinity and selectivity towards dopamine transporters (DAT) versus serotonin transporters (SERT) .
| Compound | Binding Affinity (DAT/SERT) | Notable Activity |
|---|---|---|
| EXO-8-BOC | 177-fold selectivity | Antipsychotic-like effects |
| 3-Chlorotropane | Moderate selectivity | Potential stimulant properties |
| 3-Acetoxytropane | Low selectivity | Limited therapeutic application |
Clinical Implications
The implications of these findings suggest that EXO-8-BOC could be further developed as a therapeutic agent for conditions such as schizophrenia or other mood disorders due to its favorable receptor interaction profile and potential for reduced side effects compared to traditional antipsychotics .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve the exo-configuration by analyzing single-crystal structures, confirming the spatial orientation of the Boc and ester groups .
- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to detect proximity between protons on the bicyclic core and substituents, differentiating exo/endo isomers .
- Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., amylose or cellulose derivatives) to separate diastereomers .
Advanced: How can researchers analyze reaction yields and by-products during synthesis?
Q. Methodological Answer :
- HPLC-MS : Quantify the target compound and identify by-products (e.g., de-Boc intermediates or ester hydrolysis products) using reverse-phase C18 columns with gradient elution .
- GC-MS : Monitor volatile by-products (e.g., methyl ester derivatives of side products) under optimized ionization conditions .
- NMR Kinetic Studies : Track reaction progress in situ via time-resolved ¹H-NMR to identify transient intermediates .
Data Contradiction Note : Suzuki coupling may generate complex mixtures, necessitating advanced chromatographic separation techniques .
Advanced: What computational methods predict the reactivity of this compound in derivatization reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization at the 3-carboxylic ester or bicyclic nitrogen .
- Molecular Dynamics (MD) Simulations : Model steric effects of the Boc group on reaction pathways, particularly for bulky substituent introductions .
Application Example : DFT has been used to rationalize regioselectivity in cross-coupling reactions of analogous bicyclic scaffolds .
Advanced: How can researchers address stability challenges under varying conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to assess decomposition temperatures (>150°C typical for Boc-protected compounds) .
- pH-Dependent Hydrolysis : Use accelerated stability testing in buffered solutions (pH 1–13) to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying under inert atmospheres .
Advanced: What techniques are effective for enantiomer separation?
Q. Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/IPA mobile phases to resolve enantiomers .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer of the methyl ester .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with racemization inhibitors .
Safety & Handling: What protocols mitigate risks during experimental use?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335 hazard) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (H315/H319) .
- Spill Management : Neutralize acidic degradation products with sodium bicarbonate .
Structure-Activity Relationship (SAR) Studies: How do structural modifications impact biological activity?
Q. Methodological Answer :
- 3-Carboxylic Ester Modifications : Replace methyl with ethyl or benzyl esters to alter lipophilicity and membrane permeability .
- Boc Group Replacement : Substitute with acetyl or benzyl carbamates to modulate steric bulk and hydrogen-bonding capacity .
- Bicyclic Core Functionalization : Introduce halogens or aryl groups at the 2-position to enhance binding affinity in receptor studies .
Case Study : 3-(4-Chlorophenyl) derivatives exhibit enhanced σ-receptor affinity compared to unsubstituted analogs .
Application in Drug Development: How is this compound used as a precursor for pharmaceuticals?
Q. Methodological Answer :
- Neurological Targets : Serve as a scaffold for σ-receptor ligands or dopamine reuptake inhibitors, leveraging the azabicyclo[3.2.1]octane core’s rigidity .
- Prodrug Design : Hydrolyze the methyl ester in vivo to generate active carboxylic acid derivatives with improved bioavailability .
Patent Insight : Stable formulations of analogous bicyclic carboxylates are patented for CNS disorders, emphasizing pH-controlled release systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
